

The 1-Phenylloxindole Scaffold: A Versatile Tool in Drug Discovery

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Compound of Interest

Compound Name: **1-Phenylloxindole**

Cat. No.: **B181609**

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Application Notes and Protocols for Researchers

The **1-phenylloxindole** core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a diverse range of diseases, including cancer, viral infections, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the **1-phenylloxindole** scaffold in their drug discovery programs.

Therapeutic Applications and Mechanisms of Action

1-Phenylloxindole derivatives have demonstrated efficacy in multiple therapeutic areas, primarily by modulating the activity of key biological targets.

Anticancer Activity: A significant area of research has focused on the development of **1-phenylloxindole**-based compounds as potent anticancer agents. These molecules often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Key kinase targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial for tumor angiogenesis and proliferation.^{[1][2]} Additionally, some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a clinically validated strategy for cancer therapy.^{[3][4]}

Antiviral Activity: The **1-phenyloxindole** scaffold has also proven to be a valuable template for the design of novel antiviral agents. Spirooxindole derivatives, in particular, have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), Dengue virus, and coronaviruses like SARS-CoV-2 and MERS-CoV.[5][6][7][8][9][10][11][12] The mechanisms of action for these antiviral compounds are varied and can involve the inhibition of viral entry, replication, or other essential viral processes.

Neuroprotective Effects: The neuroprotective potential of **1-phenyloxindole** derivatives is an emerging area of interest. These compounds have shown the ability to protect neuronal cells from various insults, including oxidative stress and amyloid-beta (A β) induced toxicity, which are hallmarks of neurodegenerative diseases like Alzheimer's disease.[13][14][15] Their antioxidant properties and ability to interfere with A β aggregation are key mechanisms underlying their neuroprotective effects.

Quantitative Data Summary

The following tables summarize the biological activity of representative **1-phenyloxindole** and related derivatives.

Table 1: Anticancer Activity of **1-Phenyloxindole** Derivatives (Kinase Inhibition)

Compound ID	Target Kinase(s)	IC ₅₀ (nM)	Cell Line	Reference
6f	PDGFR α , PDGFR β , VEGFR-2	7.41, 6.18, 7.49	MDA-PATC53, PL45	[1]
9f	PDGFR α , PDGFR β , VEGFR-2	9.9, 6.62, 22.21	MDA-PATC53, PL45	[1]
Sunitinib (Reference)	PDGFR α , PDGFR β , VEGFR-2	43.88, 2.13, 78.46	-	[1]
Nintedanib	VEGFR-1/2/3, FGFR-1/2/3, PDGFR α/β	34, 13, 13, 69, 37, 108, 59, 65	-	[16]
15c	FGFR1, VEGFR, RET	1287, 117, 1185	HCT-116	[16]

Table 2: Antiviral Activity of Spirooxindole Derivatives

Compound ID	Virus	Assay	EC ₅₀ / IC ₅₀ (µM)	Cell Line	Reference
SIP-1 (20)	HIV	p24 reduction	0.5	Macrophages	[5]
4i	MERS-CoV	Antiviral Assay	11	-	[7][8]
4d	MERS-CoV	Antiviral Assay	23	-	[7][8]
4c	SARS-CoV-2	Antiviral Assay	17	-	[7][8][17]
4e	SARS-CoV-2	Antiviral Assay	18	-	[7][8][17]
4k + 4i (Combination)	SARS-CoV-2	Antiviral Assay	3.275	-	[7][8]
46a	HSV-1	Antiviral Assay	33.33	-	[5]
46b	HSV-1	Antiviral Assay	25.87	-	[5]
6f	HIV-1	Antiviral Assay	0.4578	-	[9][12]

Table 3: Neuroprotective Activity of Indole-Based Compounds

Compound ID	Assay	Effect	Concentration	Cell Line	Reference
BPHBN5	OGD/R Model	Neuroprotection	EC ₅₀ = 25.5 ± 3.93 μM	SH-SY5Y	[15]
BPHBN5	Superoxide Reduction	Antioxidant	EC ₅₀ = 11.2 ± 3.94 μM	SH-SY5Y	[15]
Indole-phenolic hybrids (average)	H ₂ O ₂ -induced cytotoxicity	25% increase in cell viability	30 μM	SH-SY5Y	[13][14]
Indole-phenolic hybrids (average)	Aβ(25–35) aggregation	Reduction in ThT fluorescence	30 μM	-	[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of **1-phenyloxindole** derivatives.

Protocol 1: General Synthesis of 3-Substituted-2-Oxindole Derivatives

This protocol describes a general method for the synthesis of 3-alkenyl-2-oxindole derivatives, which are common precursors for various biologically active compounds.

Materials:

- Substituted isatin
- Active methylene compound (e.g., N-aryl acetamide)
- Piperidine (catalyst)
- Ethanol (solvent)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir plate
- Filtration apparatus
- Recrystallization solvents

Procedure:

- In a round-bottom flask, dissolve the substituted isatin (1 equivalent) and the active methylene compound (1.1 equivalents) in absolute ethanol.
- Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.
- Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Collect the precipitated product by filtration and wash with cold ethanol.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-alkenyl-2-oxindole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the inhibitory activity of **1-phenyloxindole** derivatives against a specific protein kinase.[\[18\]](#)

Materials:

- Recombinant protein kinase
- Kinase-specific substrate

- Adenosine triphosphate (ATP)
- ADP-Glo™ Kinase Assay Kit (Promega)
- **1-Phenylloxindole** derivative (test compound)
- Staurosporine (positive control)
- Dimethyl sulfoxide (DMSO)
- White, opaque 96-well or 384-well plates
- Multichannel pipette
- Plate reader with luminescence detection capabilities

Procedure:

- Reagent Preparation:
 - Prepare a 2X kinase solution in Kinase Assay Buffer.
 - Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
 - Prepare serial dilutions of the **1-phenylloxindole** derivatives in Kinase Assay Buffer containing a final DMSO concentration of 1-2%. Also, prepare a vehicle control (DMSO only) and a no-inhibitor control.
- Kinase Reaction:
 - Add 5 μ L of the serially diluted compound or control to the wells of a white, opaque 96-well plate.
 - Add 10 μ L of the 2X kinase solution to each well.
 - Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

- Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
- Incubate the plate at room temperature for 1 hour.[18]
- ADP Detection:
 - Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.[18]
 - Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.[18]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol describes a common method to evaluate the antiviral activity of **1-phenyloxindole** derivatives by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

- Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
- Virus stock with a known titer

- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **1-Phenylloxindole** derivative (test compound)
- Ribavirin or other appropriate positive control
- 96-well cell culture plates
- MTT or CellTiter-Glo® reagent for cell viability assessment
- Inverted microscope
- Plate reader

Procedure:

- Cell Seeding:
 - Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
- Compound and Virus Addition:
 - Prepare serial dilutions of the **1-phenylloxindole** derivative in cell culture medium.
 - Remove the growth medium from the cells and add the diluted compounds.
 - Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-only controls.
- Incubation:
 - Incubate the plates at 37°C in a humidified CO₂ incubator for the duration of the experiment.
- CPE Observation and Viability Assessment:
 - Monitor the cells daily for the appearance of CPE using an inverted microscope.

- At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT assay).
- Data Analysis:
 - Calculate the percentage of CPE inhibition for each compound concentration compared to the virus-only control.
 - Determine the EC₅₀ value (the concentration of the compound that inhibits CPE by 50%) by plotting the percentage of inhibition against the compound concentration.
 - Simultaneously, determine the CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Protocol 4: Neuroprotection Assay (MTT Assay for Oxidative Stress)

This protocol details a method to assess the neuroprotective effects of **1-phenyloxindole** derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line.[\[14\]](#) [\[19\]](#)

Materials:

- SH-SY5Y neuroblastoma cell line
- Cell culture medium (e.g., DMEM/F12) with supplements
- Hydrogen peroxide (H₂O₂)
- **1-Phenyloxindole** derivative (test compound)
- N-acetylcysteine (NAC) as a positive control
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates

- Plate reader

Procedure:

- Cell Seeding:

- Seed SH-SY5Y cells into 96-well plates and allow them to adhere and grow for 24 hours.

- Compound Treatment and Oxidative Insult:

- Pre-treat the cells with various concentrations of the **1-phenyloxindole** derivative for 1-2 hours.

- Induce oxidative stress by adding H₂O₂ to the wells (a pre-determined toxic concentration, e.g., 500 µM). Include untreated and H₂O₂-only controls.[14][19]

- Incubation:

- Incubate the plates for 24 hours at 37°C.[14][19]

- MTT Assay:

- Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.[19]

- Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

- Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

- Data Acquisition and Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each treatment group relative to the untreated control.

- Determine the concentration of the compound that provides 50% protection against H₂O₂-induced cell death.

Protocol 5: Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a spectrophotometric method to measure the effect of **1-phenyloxindole** derivatives on the *in vitro* polymerization of tubulin.[\[3\]](#)[\[4\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Purified tubulin protein (>99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
- Guanosine-5'-triphosphate (GTP)
- Glycerol
- **1-Phenyloxindole** derivative (test compound)
- Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls
- UV-transparent 96-well plates
- Temperature-controlled microplate spectrophotometer

Procedure:

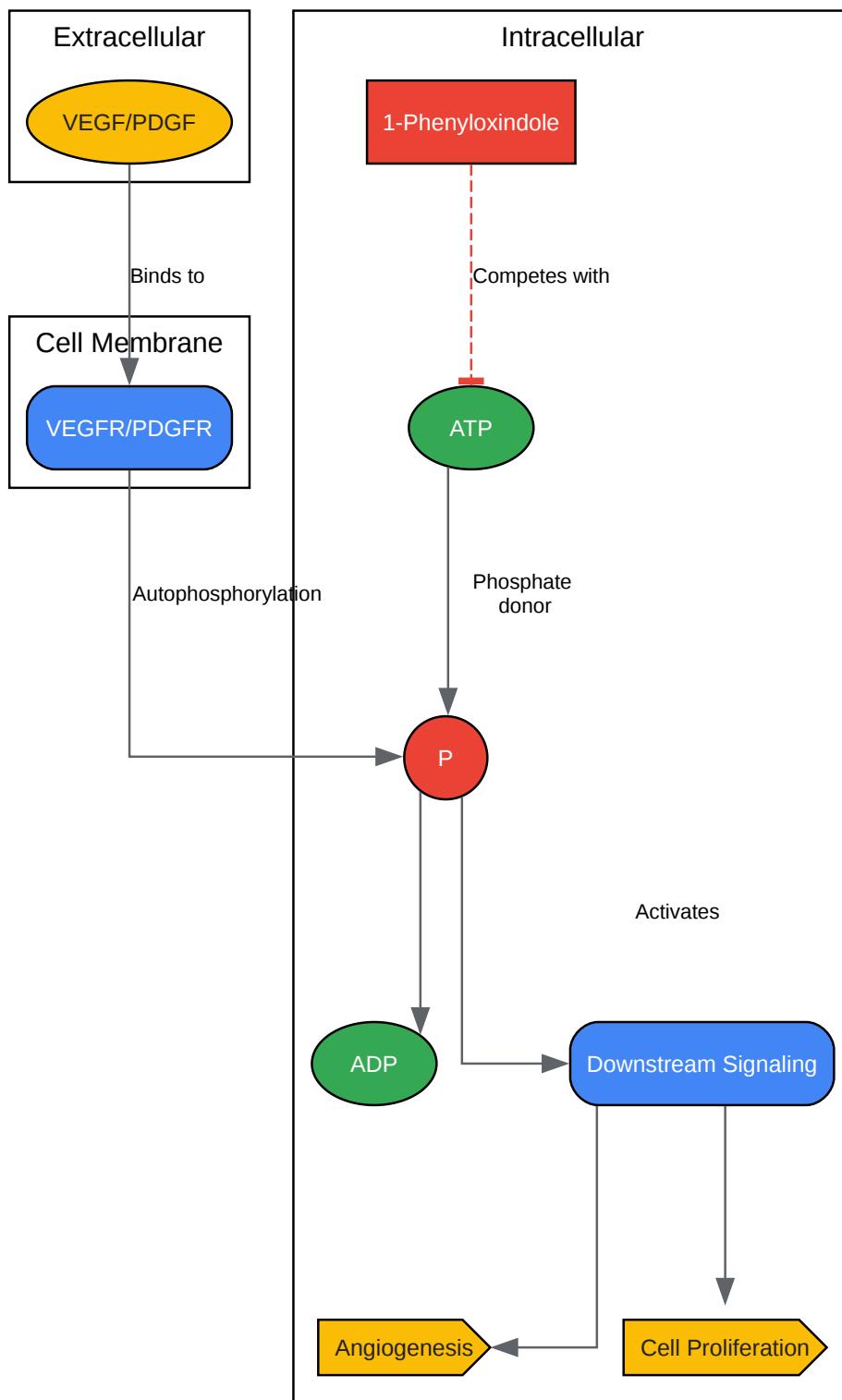
- Reagent Preparation:
 - Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.[\[4\]](#)
 - Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
- Assay Setup:
 - Pre-warm the microplate reader to 37°C.

- In a pre-warmed 96-well plate, add 10 µL of the compound dilutions or controls to each well.
- Initiation of Polymerization:
 - To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
 - Immediately place the plate in the 37°C microplate reader.
- Data Acquisition:
 - Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[\[4\]](#)
- Data Analysis:
 - Plot the absorbance at 340 nm versus time for each concentration.
 - Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).
 - Calculate the percentage of inhibition or promotion of tubulin polymerization for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ or EC₅₀ value by fitting the data to a dose-response curve.

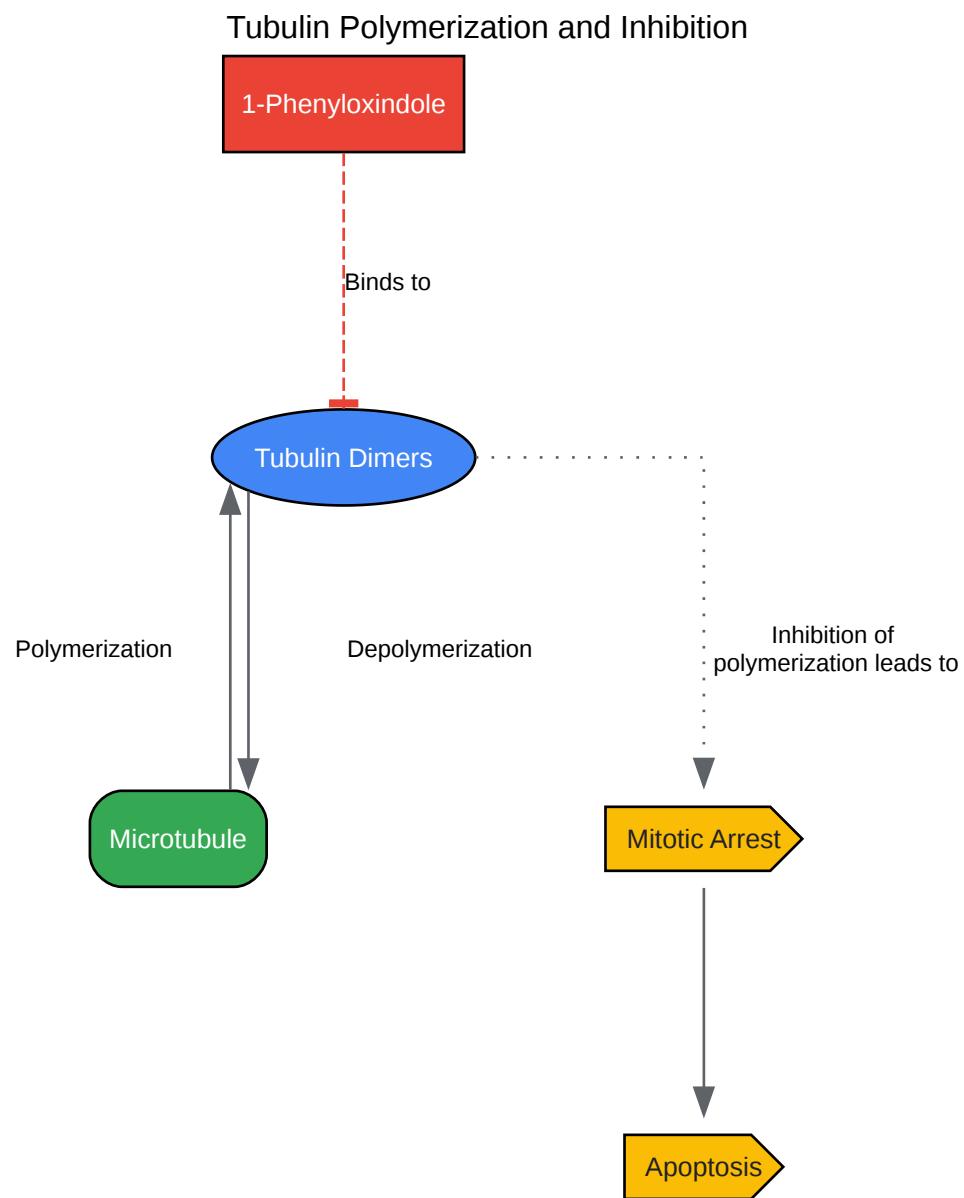
Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of the **1-phenyloxindole** scaffold in drug discovery.

VEGFR/PDGFR Signaling Pathway Inhibition

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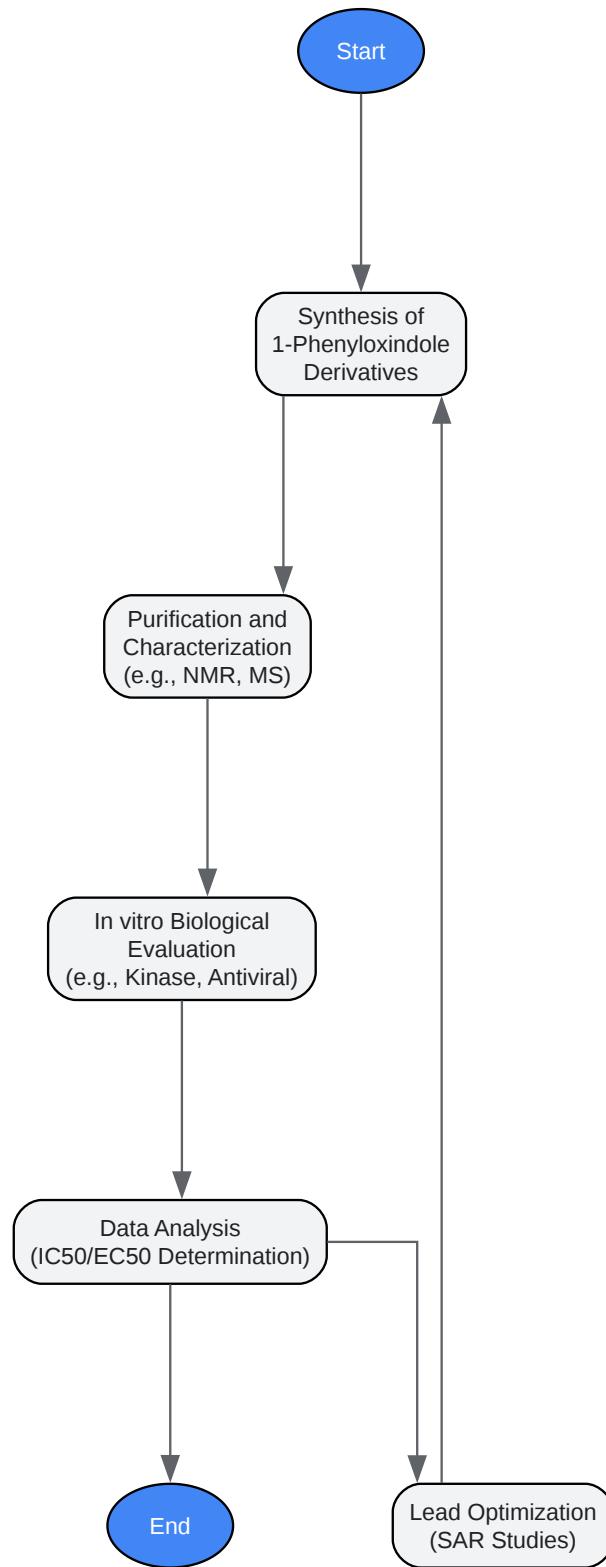
Caption: Inhibition of VEGFR/PDGFR signaling by **1-phenylloxindoles**.



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Caption: Disruption of microtubule dynamics by **1-phenyloxindoles**.

General Workflow for Synthesis and Evaluation

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Caption: Workflow for **1-phenylloxindole** drug discovery.

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